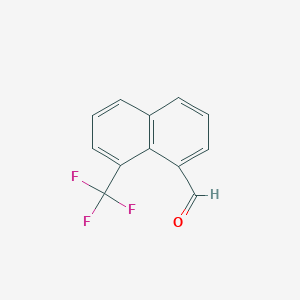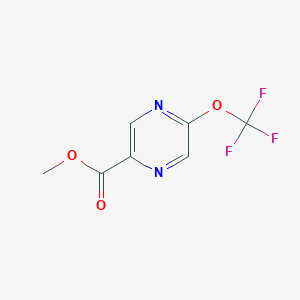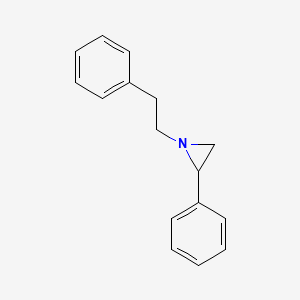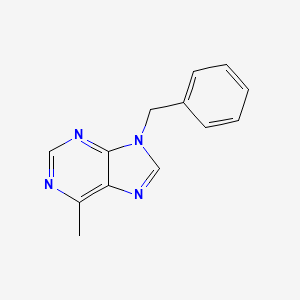
1-(Trifluoromethyl)naphthalene-8-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(三氟甲基)萘-8-甲醛是一种有机化合物,其分子式为C12H7F3O。其特征在于萘环上连接了一个三氟甲基,以及一个羧醛官能团。
准备方法
合成路线和反应条件: 1-(三氟甲基)萘-8-甲醛可以通过几种方法合成。一种常见的方法是萘与三氟乙酰氯的傅克酰基化反应,然后氧化引入羧醛基团。该反应通常需要路易斯酸催化剂,例如氯化铝 (AlCl3),并在无水条件下进行,以防止酰氯水解。
工业生产方法: 1-(三氟甲基)萘-8-甲醛的工业生产可能涉及类似的合成路线,但在更大的规模上。使用连续流动反应器和优化的反应条件可以提高产量和纯度。此外,还采用重结晶或色谱等纯化步骤来获得所需产物。
化学反应分析
反应类型: 1-(三氟甲基)萘-8-甲醛会发生各种化学反应,包括:
氧化: 醛基可以使用氧化剂(如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3))氧化为羧酸。
还原: 醛基可以使用还原剂(如硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4))还原为伯醇。
取代: 三氟甲基可以参与亲核取代反应,其中亲核试剂取代氟原子之一。
常见试剂和条件:
氧化: 酸性或碱性介质中的KMnO4,乙酸中的CrO3。
还原: 甲醇或乙醇中的NaBH4,醚中的LiAlH4。
取代: 碱性条件下的胺或硫醇等亲核试剂。
主要形成的产物:
氧化: 1-(三氟甲基)萘-8-羧酸。
还原: 1-(三氟甲基)萘-8-甲醇。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
1-(三氟甲基)萘-8-甲醛在科学研究中具有多种用途:
化学: 它可以作为构建块,用于合成更复杂的有机分子,特别是在开发氟化化合物方面。
生物学: 该化合物用于研究酶催化反应,并作为探针来研究生物学途径。
工业: 该化合物用于生产特种化学品和材料,包括聚合物和农药。
作用机制
1-(三氟甲基)萘-8-甲醛的作用机制涉及它与特定分子靶标的相互作用。三氟甲基增强了该化合物的亲脂性,使其能够更有效地穿透生物膜。醛基可以与蛋白质或酶上的亲核位点形成共价键,从而可能抑制其活性。这种双重功能使该化合物成为生物化学研究中的一种有价值的工具。
相似化合物的比较
1-(三氟甲基)萘-8-甲醛可以与其他类似化合物进行比较,例如:
1-(三氟甲基)萘: 缺少羧醛基团,使其在某些化学反应中反应性较低。
1-(三氟甲基)苯甲醛: 含有苯环而不是萘环,导致不同的化学性质和反应性。
8-(三氟甲基)萘-1-甲醛: 三氟甲基和羧醛基团的位置相反,导致反应性和应用方面的差异。
1-(三氟甲基)萘-8-甲醛中三氟甲基和羧醛基团的独特组合赋予了它独特的化学性质,使其成为各种科学和工业应用中的一种有价值的化合物。
属性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC 名称 |
8-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-7H |
InChI 键 |
HRSDRYKUTTWUQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)










